2-(4-Hydroxymethylphenyl)phenylsulfonamide is a chemical compound belonging to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (–SO2NH2). This compound is notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure consists of a phenyl group attached to a sulfonamide, with an additional hydroxymethyl group on one of the phenyl rings.
2-(4-Hydroxymethylphenyl)phenylsulfonamide is classified under sulfonamides, which are widely used in pharmaceuticals due to their antibacterial and anti-inflammatory properties. The compound's specific structure allows it to interact with biological targets effectively.
The synthesis of 2-(4-Hydroxymethylphenyl)phenylsulfonamide can be achieved through several methods:
The synthesis often involves purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically used to confirm the structure and purity of the synthesized compound .
The molecular formula for 2-(4-Hydroxymethylphenyl)phenylsulfonamide is . Its structure can be represented as follows:
The compound has a molecular weight of approximately 253.31 g/mol. Its structural features allow it to engage in hydrogen bonding and other interactions that are significant for biological activity.
2-(4-Hydroxymethylphenyl)phenylsulfonamide can participate in various chemical reactions:
Reactions involving this compound often require specific conditions such as temperature control, solvent choice, and catalysts to optimize yield and selectivity.
The mechanism of action for 2-(4-Hydroxymethylphenyl)phenylsulfonamide largely depends on its interaction with biological targets:
Studies have shown that compounds within this class exhibit varying degrees of inhibition against different enzymes, emphasizing the need for further research into their specific mechanisms .
Characterization through spectroscopic methods reveals key information about functional groups and molecular interactions, which are essential for understanding its reactivity and potential applications .
2-(4-Hydroxymethylphenyl)phenylsulfonamide has several applications:
The systematic name 2-(4-Hydroxymethylphenyl)phenylsulfonamide follows IUPAC conventions by prioritizing the sulfonamide functional group (–SO₂NH₂) as the principal characteristic. The parent component is benzenesulfonamide, with the substituent 2-(4-hydroxymethylphenyl) specifying a para-hydroxymethyl-substituted biphenyl system attached at the sulfonamide nitrogen. The "2-" denotes the ortho position of the biphenyl linkage relative to the sulfonamide group, while "4-hydroxymethylphenyl" indicates the hydroxymethyl (–CH₂OH) substituent at the para position of the distal ring.
The molecular formula is C₁₃H₁₃NO₃S, verified through high-resolution mass spectrometry (HRMS) with an [M+H]⁺ peak at m/z 264.0692 (calculated: 264.0695) [4] . Key physicochemical descriptors include:
Table 1: Molecular Identifiers of 2-(4-Hydroxymethylphenyl)phenylsulfonamide
Property | Value |
---|---|
IUPAC Name | 2-(4-(Hydroxymethyl)phenyl)benzenesulfonamide |
SMILES | OCc1ccc(cc1)c2ccccc2S(N)(=O)=O |
InChI Key | UJXIMQPCPQSYQO-UHFFFAOYSA-N |
Molecular Formula | C₁₃H₁₃NO₃S |
Exact Mass | 263.0624 Da |
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.12 Å, b = 11.45 Å, c = 12.83 Å, β = 97.5° [4]. The asymmetric unit contains one molecule, with the sulfonamide group adopting a near-perfect tetrahedral geometry (O=S=O angle: 119.2°). The biphenyl system exhibits torsional flexibility, with a dihedral angle of 48.6° between the two phenyl rings, contrasting with planar conformations observed in unsubstituted biphenyls. This torsion arises from steric repulsion between the ortho-proton and sulfonamide oxygen.
Intermolecular interactions dominate the packing:
Hirshfeld surface analysis quantifies interaction contributions: H⋯H (44.2%), O⋯H/H⋯O (33.1%), and C⋯H/H⋯C (12.7%) [4]. The hydroxyl group’s hydrogen-bonding capacity enhances crystal cohesion energy by ~8 kJ/mol versus non-hydroxylated analogs.
Table 2: Crystallographic Data for 2-(4-Hydroxymethylphenyl)phenylsulfonamide
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 8.12 Å, b = 11.45 Å, c = 12.83 Å, β = 97.5° |
Dihedral Angle (Ph1-Ph2) | 48.6° |
Hydrogen Bonds | N–H⋯O (2.89 Å), O–H⋯O (2.72 Å) |
π-Stacking Distance | 3.52 Å |
NMR spectroscopy (DMSO-d₆) confirms the structure:
IR spectroscopy (KBr pellet, cm⁻¹) identifies functional groups:
Mass spectrometry (EI) shows key fragments:
Table 3: Spectroscopic Signatures of 2-(4-Hydroxymethylphenyl)phenylsulfonamide
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ 4.51 (s, 2H) | –CH₂OH group |
δ 6.70 (s, 2H) | –SO₂NH₂ | |
¹³C NMR | δ 63.8 | –CH₂OH carbon |
IR | 1325, 1150 cm⁻¹ | Asymmetric/symmetric S=O stretches |
MS (EI) | m/z 246 [M–OH]⁺ | Loss of hydroxyl radical |
The ortho-biphenyl linkage in 2-(4-hydroxymethylphenyl)phenylsulfonamide induces greater ring torsion (48.6°) compared to para-substituted analogs like N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (20.3°) [3] [8]. This sterically driven distortion reduces conjugation but enhances solubility by disrupting π-stacking efficiency. The hydroxymethyl group’s hydrogen-bonding capacity distinguishes it from non-hydroxylated derivatives:
Table 4: Structural Comparison with Related Sulfonamide Derivatives
Compound | Dihedral Angle (Ph-Ph) | Key Hydrogen Bonds | S=O Stretch (IR, cm⁻¹) |
---|---|---|---|
2-(4-Hydroxymethylphenyl)phenylsulfonamide | 48.6° | N–H⋯O, O–H⋯O | 1325, 1150 |
N-(4-Methylphenyl)benzenesulfonamide | 22.1° | N–H⋯O only | 1330, 1152 |
N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide [8] | 20.3° | N–H⋯O, intramolecular O–H⋯N | 1318, 1145 |
2-(4-Nitrophenyl)benzenesulfonamide | 35.7° | N–H⋯O (weak) | 1345, 1162 |
The hydroxymethyl derivative’s balance of solubility and conformational flexibility makes it a versatile synthon for metal complexes, as demonstrated in rhodium(III) coordination studies where –CH₂OH acts as a hemilabile donor [3].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: